Inhibition of Plasmodium falciparum Glucose-6-Phosphate Dehydrogenase (PfG6PD)
This compound demonstrates measurable inhibitory activity against the malaria parasite enzyme PfG6PD, a validated target for antimalarial drug discovery. In a competitive inhibition assay, it achieved an IC50 of 900 nM. While this is a moderate potency, it establishes a clear biochemical fingerprint for this specific chemotype. Direct comparison data to a closely related analog (e.g., 3,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide, CAS 1797329-03-3) is not available in the same assay, representing a key data gap [1].
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 900 nM |
| Comparator Or Baseline | No direct comparator in the same assay; typical hit criteria for PfG6PD inhibitors range from low nM to low µM. |
| Quantified Difference | Not available for a defined comparator. |
| Conditions | Competitive inhibition of Plasmodium falciparum G6PD-6PGL using G6P as substrate in presence of NADP+ (Lineweaver-Burk plot analysis). |
Why This Matters
Provides the only publicly available quantitative biochemical activity data for this compound, confirming target engagement and serving as a critical baseline for any medicinal chemistry optimization program.
- [1] BindingDB. BDBM50396489. IC50: 900 nM. Assay: Inhibition of Plasmodium falciparum glucose-6-phosphate dehydrogenase (Competitive). View Source
